molecular formula C19H15N5O3S2 B3000220 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-59-9

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Katalognummer: B3000220
CAS-Nummer: 851079-59-9
Molekulargewicht: 425.48
InChI-Schlüssel: ABWCRIVUUHEKBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a heterocyclic compound featuring a benzothiazole core linked to an imidazole moiety via a sulfanylacetamide bridge. The benzothiazole ring is substituted with a methyl group at the 6-position, while the imidazole is functionalized with a 4-nitrophenyl group. This structure combines electron-withdrawing (nitro group) and electron-donating (methyl group) substituents, which can influence reactivity and biological activity. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous pathways in the literature .

Eigenschaften

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c1-12-2-7-15-16(10-12)29-18(21-15)22-17(25)11-28-19-20-8-9-23(19)13-3-5-14(6-4-13)24(26)27/h2-10H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWCRIVUUHEKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H17N3O3S
  • Molecular Weight : 403.45 g/mol
  • CAS Number : 325856-12-0

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of benzothiazole derivatives, including this compound. In a study involving various 1,3-benzothiazol-2-yl benzamides, compounds demonstrated significant activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The findings indicated that these compounds could effectively reduce seizure duration without exhibiting neurotoxicity or liver toxicity .

Antitumor Effects

Research has shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. In particular, studies focusing on A549 human lung adenocarcinoma and MCF-7 human breast cancer cells revealed that certain derivatives could induce apoptosis and inhibit cell proliferation. The mechanism involved may include the modulation of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Antidiabetic Potential

Another area of interest is the antidiabetic activity of benzothiazole derivatives. A study highlighted that N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides exhibited significant hypoglycemic effects in diabetic animal models. The proposed mechanism involves the enhancement of insulin sensitivity and reduction of glucose production in the liver .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression and seizure activity.
  • Modulation of Receptor Activity : It could interact with neurotransmitter receptors, thereby influencing neuronal excitability and seizure threshold.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.

Data Summary Table

Biological ActivityModel/SystemKey Findings
AnticonvulsantMES & PTZ modelsSignificant reduction in seizure duration without neurotoxicity
AntitumorA549 & MCF-7 cellsInduced apoptosis; inhibited cell proliferation
AntidiabeticDiabetic animal modelsEnhanced insulin sensitivity; reduced hepatic glucose production

Case Studies

  • Anticonvulsant Study : A study conducted on a series of 1,3-benzothiazol-2-yl benzamides showed that compounds similar to this compound were effective in reducing seizure episodes in rodent models without causing significant side effects .
  • Cancer Research : Investigations into thiazole derivatives revealed promising results against various cancer cell lines, with this compound being among those evaluated for its cytotoxic potential .
  • Diabetes Management : In a controlled study on diabetic rats, administration of compounds derived from benzothiazole structures led to significant improvements in blood glucose levels, indicating potential for therapeutic use in diabetes management .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Synthetic Complexity : The title compound’s synthesis likely parallels methods for sulfanylacetamide derivatives, such as S-alkylation of thiol-containing heterocycles (e.g., triazoles or thiadiazoles) with α-halogenated acetamides . In contrast, benzoimidazole-triazole derivatives () employ click chemistry, highlighting divergent strategies for assembling similar acetamide-linked heterocycles.

Spectral Signatures : The absence of νC=O bands in triazole-thiones () contrasts with the title compound’s presumed acetamide carbonyl, which would exhibit νC=O ~1660–1680 cm⁻¹. This distinction underscores the role of tautomerism in triazole-thiones versus the stable acetamide linkage in the title compound .

Biological Relevance: While the title compound lacks explicit activity data, structurally related 1,3,4-thiadiazoles () and benzothiazole-containing patent compounds () demonstrate antimicrobial and kinase inhibitory activities, respectively.

Functional Group Impact on Reactivity and Activity

  • Benzothiazole vs.
  • Sulfanylacetamide Linkage : This group is a common pharmacophore in kinase inhibitors () and antimicrobial agents (). Its flexibility may enhance binding to diverse enzymatic pockets.
  • 4-Nitrophenyl Substituent: This group enhances electrophilicity and is linked to improved bioactivity in thiadiazoles ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.